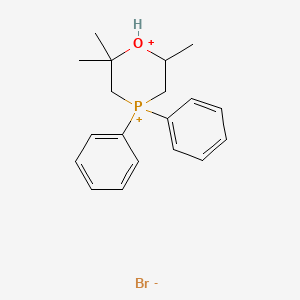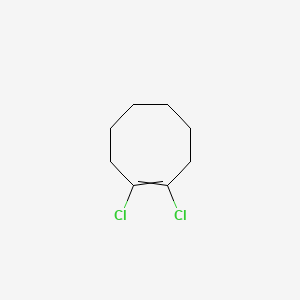![molecular formula C18H14N2O5 B14478964 (1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] CAS No. 65239-16-9](/img/structure/B14478964.png)
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(4-methoxybenzoyl)furazan is an organic compound with the molecular formula C18H14N2O5 It is a derivative of furazan, a heterocyclic aromatic compound containing a five-membered ring with two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-methoxybenzoyl)furazan typically involves the following steps:
Formation of Furazan Ring: The furazan ring can be synthesized through the cyclization of appropriate precursors such as dinitriles or nitro compounds.
Introduction of 4-Methoxybenzoyl Groups: The 4-methoxybenzoyl groups are introduced through acylation reactions using 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
While specific industrial production methods for 3,4-Bis(4-methoxybenzoyl)furazan are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
3,4-Bis(4-methoxybenzoyl)furazan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could lead to the development of new therapeutic agents.
Industry: The compound may find applications in materials science, particularly in the development of new polymers or advanced materials with specific properties.
作用機序
The mechanism by which 3,4-Bis(4-methoxybenzoyl)furazan exerts its effects depends on its interactions with molecular targets. The compound’s structure allows it to participate in various chemical reactions, potentially interacting with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to specific physiological effects.
類似化合物との比較
Similar Compounds
3,4-Bis(3-nitrofurazan-4-yl)furoxan: This compound contains a similar furazan ring but with nitro groups instead of methoxybenzoyl groups.
3,4-Bis(3-fluorodinitromethylfurazan-4-oxy)furazan: Another furazan derivative with fluorodinitromethyl groups.
Uniqueness
3,4-Bis(4-methoxybenzoyl)furazan is unique due to the presence of the 4-methoxybenzoyl groups, which impart distinct chemical properties and potential applications. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
65239-16-9 |
|---|---|
分子式 |
C18H14N2O5 |
分子量 |
338.3 g/mol |
IUPAC名 |
[4-(4-methoxybenzoyl)-1,2,5-oxadiazol-3-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H14N2O5/c1-23-13-7-3-11(4-8-13)17(21)15-16(20-25-19-15)18(22)12-5-9-14(24-2)10-6-12/h3-10H,1-2H3 |
InChIキー |
GWLPVCRUXAPSHB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2=NON=C2C(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)
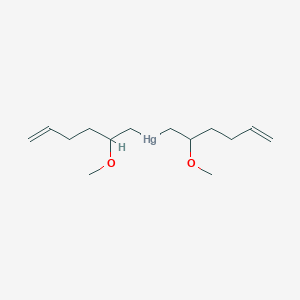
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)
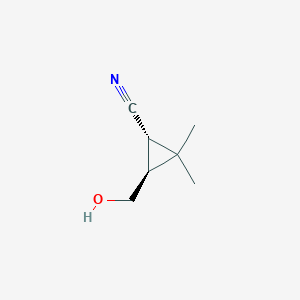
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
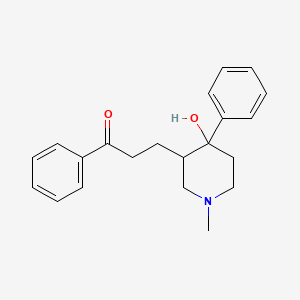

![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)

![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
